![molecular formula C27H25N5O5 B2643967 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923194-99-4](/img/no-structure.png)

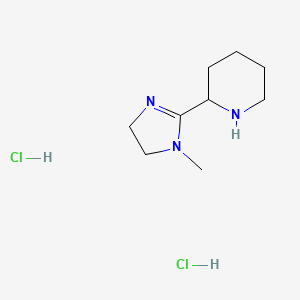

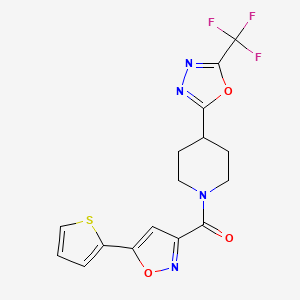

3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H25N5O5 and its molecular weight is 499.527. The purity is usually 95%.

BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

α1-Adrenoceptor and 5HT1A-Receptor Interactions

Compounds with structures related to the specified chemical have been designed as bioisosters of previously reported derivatives, showing good to excellent affinities for α1-adrenoceptors with subnanomolar K_i values and nanomolar range affinities for 5HT1A-receptors. These findings suggest potential applications in neurological research and therapeutic development, particularly in modulating receptor activities related to these sites (Romeo et al., 1993).

Antimicrobial Activity

Derivatives structurally similar to the specified compound have shown antibacterial activity, demonstrating potential in addressing microbial resistance and infection control. For instance, compounds synthesized through microwave-assisted techniques have been evaluated for their antibacterial activity, suggesting the relevance of these chemical structures in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activity

Research on pyridine and thiazolopyrimidine derivatives, including those with structural elements related to the compound , has indicated their potential in anticancer applications. These compounds have been evaluated for their activity against various human cancer cell lines, highlighting the importance of such molecular structures in the design of novel anticancer therapies (Hammam, Sharaf, & El-Hafez, 2001).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is then coupled with 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine to form the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-3-carboxylic acid", "1,3-benzodioxole", "thionyl chloride", "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "triethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "The synthesis begins with the conversion of 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-3-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 1,3-benzodioxole in the presence of triethylamine and N,N-dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "In a separate reaction, 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine is reacted with sodium bicarbonate in ethyl acetate and water to form the corresponding free base.", "The two intermediates are then coupled together in the presence of triethylamine and N,N-dimethylformamide to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS RN |

923194-99-4 |

Molecular Formula |

C27H25N5O5 |

Molecular Weight |

499.527 |

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C27H25N5O5/c33-24(30-13-11-29(12-14-30)20-5-2-1-3-6-20)17-31-21-7-4-10-28-25(21)26(34)32(27(31)35)16-19-8-9-22-23(15-19)37-18-36-22/h1-10,15H,11-14,16-18H2 |

InChI Key |

FOKFEICGUMBLMW-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)

![2-Oxatricyclo[5.3.0.0,1,5]decan-8-one](/img/structure/B2643891.png)

![2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2643896.png)

![(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one](/img/structure/B2643897.png)

![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)

![2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol](/img/structure/B2643901.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)